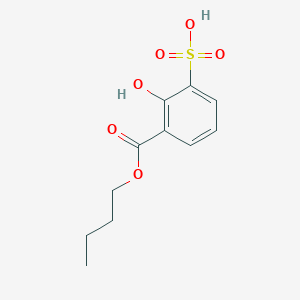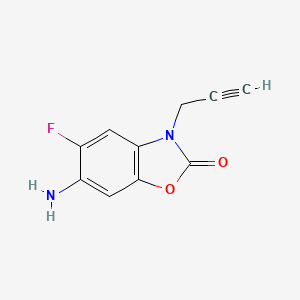
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation with Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: The amino and fluorine groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of benzoxazole compounds are often investigated for their therapeutic potential. This compound could be studied for its efficacy in treating specific diseases or conditions.
Industry
In the industrial sector, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom may enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-5-fluoro-1,3-benzoxazole: Lacks the propargyl group but shares the core structure.
5-Fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the amino group but has similar structural features.
6-Amino-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the fluorine atom but retains the amino and propargyl groups.
Uniqueness
The unique combination of amino, fluorine, and propargyl groups in 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
815608-96-9 |
|---|---|
Molekularformel |
C10H7FN2O2 |
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
6-amino-5-fluoro-3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7FN2O2/c1-2-3-13-8-4-6(11)7(12)5-9(8)15-10(13)14/h1,4-5H,3,12H2 |
InChI-Schlüssel |
BFUTXLWFHRVHKP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C2=C(C=C(C(=C2)F)N)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
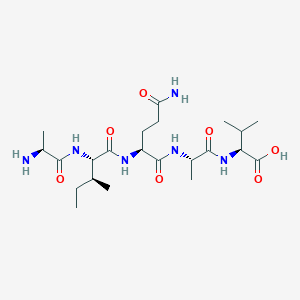
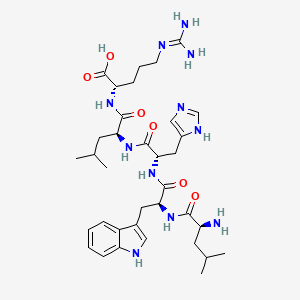
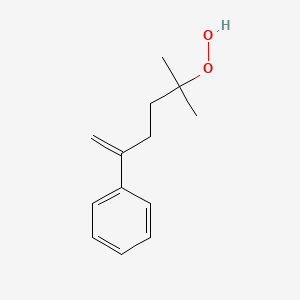

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
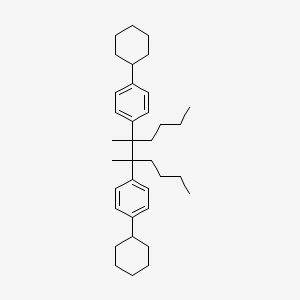
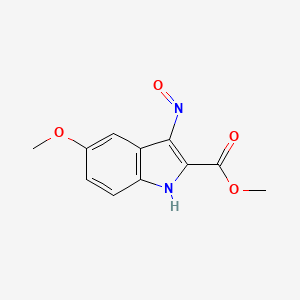

![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)

![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
